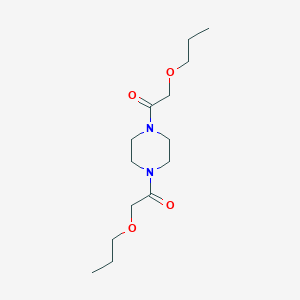
Piperazine, 1,4-bis(propoxyacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-bis(propoxyacetyl)-, also known as Piperazine, 1,4-bis(propoxyacetyl)-, is a useful research compound. Its molecular formula is C14H26N2O4 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine, 1,4-bis(propoxyacetyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1,4-bis(propoxyacetyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
- Antipsychotic and Neurological Disorders :
-
Antimicrobial Activity :
Table 1: Antimicrobial Activity of Piperazine Derivatives
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Piperazine derivative A E. coli 12 µg/mL Piperazine derivative B S. aureus 10 µg/mL Piperazine derivative C Pseudomonas aeruginosa 15 µg/mL
Pharmacological Insights
- Cancer Treatment :
- Addiction Treatment :
Material Science Applications
Piperazine, 1,4-bis(propoxyacetyl)- also finds applications in material science:
- Polymer Chemistry : The compound can be utilized as a cross-linking agent in the synthesis of polymers and resins. Its ability to form stable bonds enhances the mechanical properties of materials used in coatings and adhesives .
- Fiber Treatment Agents : In textile chemistry, piperazine derivatives are employed as fiber treatment agents to improve the durability and performance of synthetic fibers .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Aziz-ur-Rehman et al. (2018) evaluated the antimicrobial efficacy of various piperazine derivatives against common pathogens. The results indicated that modifications to the piperazine structure significantly enhanced antimicrobial activity, suggesting a pathway for developing new antibacterial agents . -
Clinical Trials for Neurological Disorders :
Clinical trials investigating the effects of piperazine-based compounds on patients with schizophrenia showed promising results in improving cognitive functions and reducing symptoms associated with the disorder .
Eigenschaften
CAS-Nummer |
17149-26-7 |
|---|---|
Molekularformel |
C14H26N2O4 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
2-propoxy-1-[4-(2-propoxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H26N2O4/c1-3-9-19-11-13(17)15-5-7-16(8-6-15)14(18)12-20-10-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
JIGZAPHKGBUHGO-UHFFFAOYSA-N |
SMILES |
CCCOCC(=O)N1CCN(CC1)C(=O)COCCC |
Kanonische SMILES |
CCCOCC(=O)N1CCN(CC1)C(=O)COCCC |
Key on ui other cas no. |
17149-26-7 |
Synonyme |
1,4-Bis(propoxyacetyl)piperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















